Cas no 92243-74-8 (4-Ethoxycarbonylmethylphenylboronic acid)

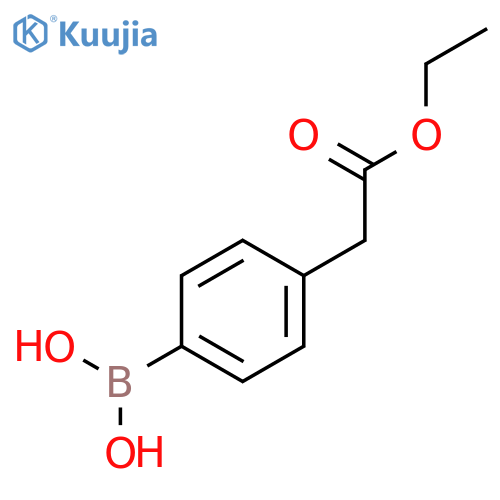

92243-74-8 structure

商品名:4-Ethoxycarbonylmethylphenylboronic acid

CAS番号:92243-74-8

MF:C10H13BO4

メガワット:208.018823385239

MDL:MFCD08704683

CID:839831

PubChem ID:45790002

4-Ethoxycarbonylmethylphenylboronic acid 化学的及び物理的性質

名前と識別子

-

- (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

- Eltyl (4-boronophenyl)acetate

- 4-Ethoxycarbonylmethylphenylboronic acid

- (4-(2-Ethoxy-2-oxoethyl)phenyl)boronicacid

- A860132

- 4-((ethoxycarbonyl)methyl)phenylboronic acid

- EN300-7382143

- (4-ethoxycarbonylmethylphenyl)boronic acid

- MFCD08704683

- 4-(ethoxycarbonylmethyl)phenyl boronic acid

- SCHEMBL1239798

- 92243-74-8

- p-(ethoxycarbonylmethyl)phenylboronic acid

- 4-(2-ethoxy-2-oxoethyl)phenylboronic acid

- CS-0174786

- AKOS015838765

- DTXSID30672158

- BS-29628

- 4-(Ethoxycarbonylmethyl)phenylboronic acid, AldrichCPR

- NCGC00249530-01

- RDIRUZGSOKLANG-UHFFFAOYSA-N

- [4-(2-ethoxy-2-oxoethyl)phenyl]boronic acid

- 4-(ethoxycarbonylmethyl)phenylboronic acid

- DB-099304

- G71420

-

- MDL: MFCD08704683

- インチ: InChI=1S/C10H13BO4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h3-6,13-14H,2,7H2,1H3

- InChIKey: RDIRUZGSOKLANG-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)CC1=CC=C(C=C1)B(O)O

計算された属性

- せいみつぶんしりょう: 208.0906891g/mol

- どういたいしつりょう: 208.0906891g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8Ų

4-Ethoxycarbonylmethylphenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 210657-250mg |

4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid |

92243-74-8 | 95% | 250mg |

£176.00 | 2022-03-01 | |

| TRC | E894998-100mg |

4-Ethoxycarbonylmethylphenylboronic acid |

92243-74-8 | 100mg |

$178.00 | 2023-05-18 | ||

| Chemenu | CM128105-1g |

(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid |

92243-74-8 | 96% | 1g |

$358 | 2021-08-05 | |

| eNovation Chemicals LLC | Y1239502-1g |

4-ETHOXYCARBONYLMETHYLPHENYLBORONIC ACID |

92243-74-8 | 97% | 1g |

$365 | 2024-06-06 | |

| Fluorochem | 210657-1g |

4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid |

92243-74-8 | 95% | 1g |

£367.00 | 2022-03-01 | |

| A2B Chem LLC | AH81805-100mg |

4-Ethoxycarbonylmethylphenylboronic acid |

92243-74-8 | 96% | 100mg |

$60.00 | 2024-07-18 | |

| Apollo Scientific | OR360086-250mg |

4-Ethoxycarbonylmethylphenylboronic acid |

92243-74-8 | 250mg |

£210.00 | 2025-02-19 | ||

| Ambeed | A957827-100mg |

(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid |

92243-74-8 | 96% | 100mg |

$81.0 | 2024-04-16 | |

| Ambeed | A957827-1g |

(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid |

92243-74-8 | 96% | 1g |

$372.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245456-5g |

(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid |

92243-74-8 | 96% | 5g |

¥12090.00 | 2024-04-25 |

4-Ethoxycarbonylmethylphenylboronic acid 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

92243-74-8 (4-Ethoxycarbonylmethylphenylboronic acid) 関連製品

- 1256345-69-3((3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:92243-74-8)4-Ethoxycarbonylmethylphenylboronic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):335.0/1176.0